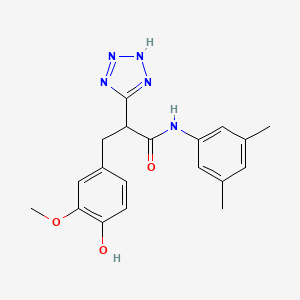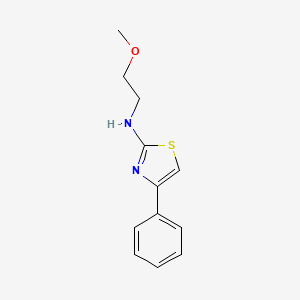
7-(3-chlorophenyl)-1H-indole
Übersicht
Beschreibung
7-(3-chlorophenyl)-1H-indole: is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a 3-chlorophenyl group attached to the seventh position of the indole ring. Indoles are significant in various fields due to their presence in many natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-chlorophenyl)-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis , where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For this compound, the starting materials would include 3-chlorophenylhydrazine and a suitable ketone or aldehyde.
Another method involves the Palladium-catalyzed cross-coupling reaction . This method uses a palladium catalyst to couple a 3-chlorophenyl halide with an indole derivative. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes . These processes optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. The use of automated reactors and real-time monitoring systems ensures consistent product quality and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7-(3-chlorophenyl)-1H-indole can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of indole-2,3-diones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of indoline derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the indole ring reacts with electrophiles like halogens, nitrating agents, or sulfonating agents. These reactions often occur at the C-3 position of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated indoles, nitroindoles, sulfonated indoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-(3-chlorophenyl)-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the design and synthesis of bioactive molecules that target specific biological pathways.
Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives, including this compound, are explored for their ability to modulate biological targets such as enzymes, receptors, and ion channels.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable in the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-(3-chlorophenyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. For example, indole derivatives are known to inhibit enzymes like kinases or proteases, which play crucial roles in cellular signaling and metabolism.
The compound may also bind to receptors, modulating their activity and influencing cellular responses. In some cases, it can act as an agonist or antagonist, depending on the receptor and the biological context.
Vergleich Mit ähnlichen Verbindungen
7-(3-bromophenyl)-1H-indole: Similar structure with a bromine atom instead of chlorine.
7-(3-fluorophenyl)-1H-indole: Similar structure with a fluorine atom instead of chlorine.
7-(3-methylphenyl)-1H-indole: Similar structure with a methyl group instead of chlorine.
Uniqueness: 7-(3-chlorophenyl)-1H-indole is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s binding affinity and selectivity for molecular targets.
Eigenschaften
IUPAC Name |
7-(3-chlorophenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-12-5-1-4-11(9-12)13-6-2-3-10-7-8-16-14(10)13/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQRRYFLXHDVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC(=CC=C3)Cl)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B3141784.png)
![3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one](/img/structure/B3141788.png)
![3-[(3-Diethylamino-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B3141794.png)



![3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester](/img/structure/B3141827.png)
![7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3141841.png)
![4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3141850.png)

![2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride](/img/structure/B3141856.png)


